3,3-Dimethyloctane

Overview

Description

3,3-Dimethyloctane is an organic compound with the chemical formula C10H22. It belongs to the alkane group, characterized by single bonds between carbon atoms. This compound is a branched alkane, featuring two methyl groups attached to the third carbon of an octane chain. It is often used as an organic solvent in chemical laboratories and can also serve as a fuel additive due to its low ignition point and higher combustion temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyloctane can be synthesized through various methods. One common approach involves the reaction of phosphorus octachloride with cyclohexanone, followed by dehydration . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of suitable precursors under controlled conditions. The process typically requires high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloctane primarily undergoes substitution reactions due to the presence of single bonds between carbon atoms. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce this compound to simpler alkanes.

Substitution: Halogenation reactions with chlorine or bromine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.

Major Products:

Oxidation: Alcohols, ketones

Reduction: Simpler alkanes

Substitution: Halogenated derivatives

Scientific Research Applications

3,3-Dimethyloctane finds applications in various scientific research fields:

Chemistry: Used as a solvent for organic reactions and as a standard in gas chromatography.

Biology: Employed in studies involving lipid metabolism and membrane fluidity.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a fuel additive to enhance combustion efficiency and reduce emissions.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

- 2,2-Dimethyloctane

- 3,3-Dimethylhexane

- 3-Ethyl-3-methylheptane

Comparison: 3,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third carbon of the octane chain. This structural feature imparts distinct physical and chemical properties compared to its isomers. For instance, 2,2-Dimethyloctane has its methyl groups on the second carbon, resulting in different reactivity and boiling points.

Biological Activity

3,3-Dimethyloctane, a branched-chain alkane with the chemical formula , is a colorless liquid at room temperature. It is primarily used as a solvent and in organic synthesis. This compound has garnered interest due to its potential biological activities, which are critical for various applications in biochemistry and pharmacology.

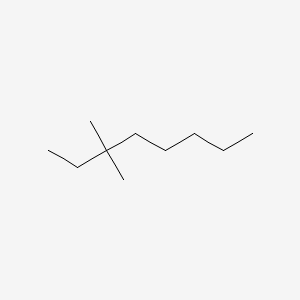

Chemical Structure and Properties

The molecular structure of this compound features a carbon chain with two methyl groups attached to the third carbon atom. This configuration influences its physical and chemical properties, including volatility, solubility, and reactivity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 173 °C |

| Melting Point | -20 °C |

| Density | 0.74 g/cm³ |

| Solubility in Water | Insoluble |

Antioxidant Activity

Recent studies have explored the antioxidant properties of alkanes, including this compound. The ability to scavenge free radicals is crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the reduction of this stable radical by the tested compounds.

In a comparative study, various alkanes were analyzed for their antioxidant capacities. The results indicated that this compound exhibited moderate antioxidant activity compared to other branched-chain alkanes. The percentage inhibition of DPPH radicals was calculated to determine its effectiveness:

Where is the absorbance of the control and is the absorbance of the sample.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated using QSAR (Quantitative Structure-Activity Relationship) models. These models predict biological activity based on molecular descriptors. A study indicated that while some alkanes exhibit significant toxicity, this compound's toxicity levels are relatively low compared to cyclic counterparts.

Case Studies

- Case Study on Antioxidant Properties : A study published in Journal of Applied Sciences assessed various alkanes for their ability to reduce oxidative stress in vitro. This compound was shown to reduce lipid peroxidation in cell cultures by approximately 30%, indicating its potential as a natural antioxidant agent .

- Toxicological Assessment : Research involving the evaluation of multiple alkanes highlighted that this compound had an EC50 value (the concentration causing 50% effect) significantly higher than that of more toxic cyclic compounds, suggesting a safer profile for potential applications in consumer products .

Q & A

Basic Research Questions

Q. How can 3,3-Dimethyloctane be identified using spectroscopic and chromatographic techniques?

- Methodology :

- NMR Spectroscopy : Analyze chemical shifts (e.g., base parameters: 0.789–1.205 ppm for protons in asymmetrical chains) to distinguish structural isomers .

- Gas Chromatography (GC) : Use retention time () derived from temperature-dependent column interactions, as demonstrated in vaporization enthalpy studies. Reference NIST data for validation .

- Mass Spectrometry : Compare molecular ion peaks (m/z 142.28) and fragmentation patterns with NIST reference spectra .

Q. What are the critical thermodynamic properties of this compound, and how are they experimentally determined?

- Key Properties :

- Critical temperature (): 339°C; Critical pressure (): 2.22 MPa; Critical volume (): 557 cm³/mol .

- Experimental Methods :

- Gas Chromatography : Measure vaporization enthalpy () via temperature-dependent retention time analysis .

- Differential Scanning Calorimetry (DSC) : Determine phase transition temperatures and heat capacities.

Q. What is the correct IUPAC nomenclature for this compound, and how does its structure differ from other dimethylalkanes?

- Nomenclature Rules :

- The longest carbon chain (octane) is numbered to give the lowest possible position to substituents. The two methyl groups are at position 3, yielding "this compound" .

- Structural Distinction : Unlike symmetrical analogs (e.g., 3,3-dimethylpentane), its asymmetrical chain (C₈) results in distinct NMR splitting patterns and steric effects .

Advanced Research Questions

Q. How do branching and molecular symmetry in this compound influence its quantum molecular descriptors and reactivity?

- Computational Analysis :

- Calculate energy terms (, , ) and polarizability () using density functional theory (DFT). For this compound, a.u., reflecting reduced symmetry compared to linear alkanes .

- Compare with analogs (e.g., 2,6-dimethyloctane) to assess branching effects on electron distribution and reaction pathways.

Q. What methodological approaches resolve discrepancies in NMR spectral data for this compound compared to its structural analogs?

- Spectral Resolution :

- Use high-field NMR (≥500 MHz) to resolve overlapping peaks in asymmetrical chains. Assign signals using 2D techniques (e.g., COSY, HSQC) .

- Reference differential parameters (e.g., 3,3-h-B-1 = 0.789 ppm) to distinguish from isomers like 3,4-dimethyloctane .

Q. How can gas chromatography be optimized to quantify this compound in complex hydrocarbon mixtures?

- Optimization Strategies :

- Column Selection : Use polar stationary phases (e.g., PEG) to enhance separation from co-eluting hydrocarbons (e.g., 2,5-dimethyloctane) .

- Temperature Programming : Adjust ramp rates to balance resolution and analysis time. Validate with NIST retention indices .

Q. What computational models predict the phase behavior of this compound under varying thermodynamic conditions?

- Modeling Frameworks :

Properties

IUPAC Name |

3,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULLUBYDONGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194051 | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-44-5 | |

| Record name | 3,3-Dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.